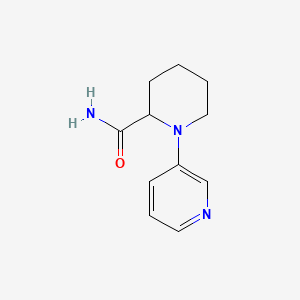

1-(Pyridin-3-yl)piperidine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-pyridin-3-ylpiperidine-2-carboxamide |

InChI |

InChI=1S/C11H15N3O/c12-11(15)10-5-1-2-7-14(10)9-4-3-6-13-8-9/h3-4,6,8,10H,1-2,5,7H2,(H2,12,15) |

InChI Key |

XJLQRDNXPQAOJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)C2=CN=CC=C2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 1 Pyridin 3 Yl Piperidine 2 Carboxamide and Its Analogues

Synthetic Methodologies for the 1-(Pyridin-3-yl)piperidine-2-carboxamide Core Structure

The construction of the this compound core can be approached through several strategic disconnections, primarily involving the sequential or convergent assembly of its constituent piperidine (B6355638), pyridine (B92270), and carboxamide moieties.

Multi-step Organic Synthetic Routes

The synthesis of this compound is not extensively detailed as a single compound in the literature; however, its synthesis can be logically designed based on well-established organic chemistry principles and reactions used for analogous structures. A plausible and efficient multi-step route involves the coupling of a pre-formed piperidine-2-carboxamide (B12353) unit with a suitable pyridine derivative.

One of the most powerful and widely used methods for forging C-N bonds with aryl and heteroaryl systems is the Buchwald-Hartwig amination. researchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction is well-suited for coupling an amine, such as piperidine-2-carboxamide, with a heteroaryl halide, like 3-bromopyridine (B30812) or 3-chloropyridine. researchgate.netresearchgate.net

A potential synthetic pathway can be outlined as follows:

Formation of the Piperidine Ring: The synthesis can commence with pyridine-2-carboxylic acid (picolinic acid). Catalytic hydrogenation of the pyridine ring using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure effectively reduces it to piperidine-2-carboxylic acid (pipecolic acid). google.com This method is advantageous for its simplicity and high yields.

Amide Formation: The resulting pipecolic acid can be converted to the primary carboxamide. This transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using coupling agents like HBTU or HATU in the presence of an amine source. asiaresearchnews.com

N-Arylation: The final key step is the N-arylation of piperidine-2-carboxamide with a 3-halopyridine. The Buchwald-Hartwig amination protocol would be ideal here. The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. researchgate.netrsc.org

An alternative approach is the reductive transamination of pyridinium (B92312) salts, which allows for the conversion of pyridines into N-aryl piperidines in a rhodium-catalyzed process. nih.govresearchgate.netacs.org This method involves the reaction of a pyridinium salt with a heteroaryl amine, offering a different pathway to the core structure.

| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Hydrogenation | Pyridine-2-carboxylic acid | H₂, Pd/C | Piperidine-2-carboxylic acid |

| 2 | Amidation | Piperidine-2-carboxylic acid | 1. SOCl₂ 2. NH₃ | Piperidine-2-carboxamide |

| 3 | Buchwald-Hartwig Amination | Piperidine-2-carboxamide, 3-Bromopyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | This compound |

Parallel Synthesis Approaches for Analog Libraries

Parallel synthesis is a powerful strategy in medicinal chemistry for rapidly generating a large number of structurally related compounds, known as a library, for screening and structure-activity relationship (SAR) studies. nih.govuniroma1.it This approach can be effectively applied to the this compound scaffold to explore chemical diversity.

A common strategy involves a divergent synthetic approach from a common intermediate. For instance, the intermediate 1-(pyridin-3-yl)piperidine-2-carboxylic acid could be synthesized in bulk and then distributed into an array of reaction vessels. Each vessel would then be treated with a different amine in the presence of a coupling agent to generate a library of diverse secondary and tertiary amides at the C2 position.

Alternatively, a library could be constructed by varying the pyridine moiety. A common piperidine-2-carboxamide core could be reacted in parallel with a diverse collection of substituted 3-halopyridines under Buchwald-Hartwig conditions. This would allow for the exploration of various substituents on the pyridine ring. Solid-phase synthesis techniques can also be employed, where the piperidine core is attached to a resin, allowing for easy purification by simple filtration and washing after each reaction step. 5z.com

| Common Core | Variable Building Block (R-X) | Reaction Type | Resulting Library Scaffold |

|---|---|---|---|

| Piperidine-2-carboxamide | Diverse 3-halopyridines (R = substituted pyridin-3-yl, X = Br, Cl) | Parallel Buchwald-Hartwig Amination | 1-(Substituted-pyridin-3-yl)piperidine-2-carboxamides |

| 1-(Pyridin-3-yl)piperidine-2-carboxylic acid | Diverse amines (R¹R²NH) | Parallel Amide Coupling | N-substituted-1-(pyridin-3-yl)piperidine-2-carboxamides |

Strategies for Chemical Modification and Scaffold Diversification

To conduct thorough SAR studies, it is crucial to have access to synthetic methods that allow for the selective modification of different parts of the lead molecule. For this compound, this includes the piperidine ring, the pyridine moiety, and the carboxamide linker.

Introduction of Substituents on the Piperidine Ring System

Diversification of the piperidine ring can be achieved either by building the ring from already substituted precursors or by direct functionalization of the pre-formed piperidine core.

Synthesis from Substituted Precursors: The hydrogenation of substituted pyridines is a straightforward method to access substituted piperidines. whiterose.ac.uk For example, starting with a methyl-substituted pyridine-2-carboxylic acid would yield a methyl-substituted piperidine-2-carboxylic acid, which can then be carried forward to the final product. This approach allows for precise control over the position and stereochemistry of the substituents.

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at the C2 position of N-Boc-piperidine. nih.gov While direct functionalization of the 1-(pyridin-3-yl)piperidine core can be challenging due to competing reactivity, these methods offer a powerful tool for late-stage diversification. acs.org Lithiation of N-Boc piperidine followed by reaction with an electrophile is another established method for introducing substituents at the α-position to the nitrogen. researchgate.net

| Strategy | Description | Example Precursor/Reagent | Resulting Modification |

|---|---|---|---|

| From Substituted Pyridines | Hydrogenation of a pyridine ring already bearing the desired substituent. | 4-Methylpyridine-2-carboxylic acid | 4-Methylpiperidine core |

| Diastereoselective Lithiation | Deprotonation of an N-protected piperidine followed by quenching with an electrophile. | N-Boc-piperidine, s-BuLi, then CH₃I | Introduction of a methyl group |

| C-H Functionalization | Catalytic insertion of a carbene or other reactive species into a C-H bond. | N-Boc-piperidine, Rhodium catalyst, Ethyl diazoacetate | Introduction of an acetate (B1210297) group |

Modifications of the Pyridine Moiety

Modifying the pyridine ring offers a way to tune the electronic and steric properties of the molecule.

Use of Substituted Starting Materials: The most reliable and versatile method is to employ substituted 3-halopyridines in the N-arylation step. A wide variety of functionalized 3-halopyridines are commercially available or can be readily synthesized, allowing for the introduction of groups such as alkyl, alkoxy, cyano, or additional halides onto the pyridine ring.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Reactions like nitration or halogenation require harsh conditions and typically direct incoming electrophiles to the C5 position (meta to the piperidine substituent). rsc.orgquora.com The regioselectivity can be complex, making this a less controlled method for diversification compared to using pre-functionalized building blocks.

| Strategy | Description | Example Starting Material | Resulting Modification |

|---|---|---|---|

| Coupling with Functionalized Pyridines | Using a pre-substituted 3-halopyridine in the Buchwald-Hartwig amination. | 3-Bromo-5-methylpyridine | 5-Methylpyridine moiety |

| Electrophilic Aromatic Substitution | Direct substitution on the 1-(pyridin-3-yl)piperidine core. | HNO₃/H₂SO₄ | Introduction of a nitro group (likely at C5) |

Derivatization of the Carboxamide Linker

The primary carboxamide group is a versatile functional handle that can be transformed into a variety of other functionalities. nih.gov

Conversion to Secondary or Tertiary Amides: The primary amide can be N-alkylated or N-arylated to yield secondary or tertiary amides. A more common approach is to start from the corresponding carboxylic acid and use standard amide coupling reactions with a diverse range of primary or secondary amines. rsc.org This allows for extensive exploration of the chemical space around the carboxamide group.

Reduction to Amine: The carboxamide can be reduced to the corresponding aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.net This converts the planar amide into a flexible amine linker.

Dehydration to Nitrile: Treatment of the primary carboxamide with dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or Burgess reagent, yields the corresponding nitrile. libretexts.orgresearchgate.net

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the carboxamide can be hydrolyzed back to the carboxylic acid, which can then serve as a precursor for other functional groups, such as esters or different amides. libretexts.org

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Novel Derivatives

The unambiguous structural determination of novel derivatives of this compound is critical for establishing structure-activity relationships in medicinal chemistry and drug discovery. A combination of advanced spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and three-dimensional structure of these newly synthesized compounds. This integrated analytical approach ensures the precise characterization of each analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, including pyridinylpiperidine derivatives. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the molecular framework.

1H and 13C NMR: Proton (1H) and Carbon-13 (13C) NMR spectra are fundamental for verifying the presence of key structural motifs. researchgate.net For a typical this compound derivative, the 1H NMR spectrum would display characteristic signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm), and the piperidine ring protons in the more upfield, often complex, region (δ 1.5-4.0 ppm). The amide (CONH2) protons usually appear as broad singlets. Similarly, 13C NMR provides distinct signals for the carbonyl carbon of the amide, as well as the carbons of the two heterocyclic rings. rsc.orgrsc.org

2D NMR Techniques: To resolve signal overlap and definitively assign proton and carbon signals, various 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks within the pyridine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for confirming the connectivity between the pyridine ring, the piperidine nitrogen, and the carboxamide group at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the conformation and relative stereochemistry of substituents on the piperidine ring.

Variable-Temperature NMR: The piperidine ring is known for its conformational flexibility (e.g., chair-boat interconversion). Variable-temperature NMR studies can be employed to investigate these dynamic processes, which may manifest as broad signals at room temperature that resolve into sharp, distinct signals at low temperatures. rsc.org

| Pyridine Ring | Piperidine Ring | Carboxamide | |||

|---|---|---|---|---|---|

| Position | 1H δ (ppm) | Position | 13C δ (ppm) | Position | 13C δ (ppm) |

| H-2' | ~8.4 | C-2 | ~60.0 | C=O | ~175.0 |

| H-4' | ~7.8 | C-3 | ~28.0 | ||

| H-5' | ~7.3 | C-4 | ~24.0 | ||

| H-6' | ~8.2 | C-5 | ~25.0 | ||

| C-6 | ~50.0 |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of novel compounds.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide highly accurate mass measurements. This allows for the confident determination of the elemental formula of the parent molecule and its fragments, confirming that the correct compound has been synthesized. bendola.com

Tandem Mass Spectrometry (MS/MS): This technique involves the isolation and fragmentation of the molecular ion ([M+H]+). The resulting fragmentation pattern provides valuable structural information. For this compound derivatives, characteristic fragmentation would include cleavage of the bond between the two rings, loss of the carboxamide group, and fragmentation of the piperidine ring. sapub.orglibretexts.orgmiamioh.edu Analyzing these pathways helps to piece together the molecular structure and confirm the location of various substituents on derivatized analogues. nih.gov

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 206.1288 | [C11H16N3O]+ | Molecular Ion [M+H]+ |

| 162.1390 | [C10H16N3]+ | Loss of CONH2 radical |

| 121.0760 | [C6H9N2O]+ | Piperidine-2-carboxamide fragment |

| 79.0444 | [C5H5N]+ | Pyridinyl fragment |

Chromatographic Methods

Chromatographic techniques are essential for the purification of final compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthesized derivatives. nih.govunipi.it A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.govresearchgate.net The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by a UV detector at a wavelength such as 254 nm. nih.govunipi.it

Preparative HPLC: For difficult-to-separate mixtures or for obtaining highly pure samples for biological testing, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate milligram-to-gram quantities of the desired compound.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

X-ray Crystallography

When a suitable single crystal of a novel derivative can be grown, single-crystal X-ray crystallography provides the most definitive structural evidence. iucr.org This technique determines the precise three-dimensional arrangement of atoms in the solid state, unequivocally establishing the compound's connectivity, configuration, and conformation. bakhtiniada.ruresearchgate.net It is the gold standard for confirming the absolute stereochemistry of chiral centers, such as the C2 position of the piperidine ring, and for analyzing intermolecular interactions like hydrogen bonding in the crystal lattice. rsc.orgnih.gov

By combining these powerful analytical methods, researchers can fully characterize novel derivatives of this compound, providing a solid foundation for further pharmacological and developmental studies.

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Piperidine 2 Carboxamide Analogues

Impact of Substituent Variations on Biological Potency and Target Selectivity

The biological potency and target selectivity of 1-(pyridin-3-yl)piperidine-2-carboxamide analogues are profoundly influenced by the nature and position of various substituents on the core scaffold. Research into related piperidine (B6355638) carboxamide series has demonstrated that even minor chemical alterations can lead to significant changes in pharmacological activity.

Stereochemical Considerations and Their Influence on Pharmacological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For analogues of this compound, the stereocenter at the 2-position of the piperidine ring is of paramount importance. Studies on similar piperidine carboxamide scaffolds have consistently shown that one enantiomer is often significantly more potent than the other.

For instance, in a series of piperidine carboxamides investigated as antimalarial agents, the (S)-enantiomer of a lead compound was found to be 100-fold more potent than its (R)-enantiomer. nih.gov This stark difference in activity underscores the precise three-dimensional arrangement required for optimal binding to the target protein. The differential activity of enantiomers can be attributed to the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that one stereoisomer can form with the active site of a receptor or enzyme, while the other cannot. nih.gov

The absolute configuration of substituents on the piperidine ring dictates the spatial orientation of key functional groups, thereby affecting the molecule's ability to fit into a binding pocket. Therefore, the stereoselective synthesis of individual enantiomers is a critical step in the SAR exploration of these compounds to identify the more active stereoisomer.

Electronic and Steric Effects of Substituents on Bioactivity

The electronic and steric properties of substituents on both the pyridine (B92270) and piperidine rings, as well as on the carboxamide moiety, are crucial determinants of biological activity.

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the binding site of a target protein. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or diminish activity through steric hindrance, preventing the molecule from adopting the necessary conformation for binding. SAR studies on piperidine-3-carboxamide derivatives targeting cathepsin K revealed that the introduction of different benzylamine (B48309) groups significantly impacted inhibitory activity, highlighting the importance of steric bulk and the substitution pattern on the aromatic ring. mdpi.com

The interplay between electronic and steric effects is often complex. For example, a bulky, electron-withdrawing group may have opposing effects on activity, and the net result will depend on the specific requirements of the drug-target interaction. A systematic approach to modifying substituents, often guided by computational modeling, is necessary to deconvolute these effects and optimize bioactivity.

Conformational Analysis and its Correlation with Ligand-Receptor Interactions

The three-dimensional conformation of this compound analogues is a key factor governing their interaction with biological targets. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the substituents on the piperidine ring (axial vs. equatorial) is determined by the ring's conformation and can significantly impact the molecule's biological activity.

Computational methods, such as molecular dynamics simulations and conformational searches, are often employed to predict the preferred conformations of these analogues. nih.gov These computational studies can provide insights into the low-energy conformations that are likely to be biologically relevant. The correlation of these predicted conformations with experimental biological data can help in building a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity. This model can then guide the design of new analogues with improved potency and selectivity. For example, molecular docking studies on piperidine-3-carboxamide derivatives have been used to visualize the binding mode of these inhibitors in the active site of their target enzyme, revealing key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory effect. mdpi.com

Methodological Approaches in SAR Elucidation: Experimental and Computational Techniques

The elucidation of the structure-activity relationships of this compound analogues relies on a combination of experimental and computational techniques.

Experimental Techniques:

Chemical Synthesis: The synthesis of a focused library of analogues with systematic variations in substituents, stereochemistry, and core structure is the foundation of SAR studies. This allows for the direct assessment of the impact of these modifications on biological activity. mdpi.com

In Vitro Biological Assays: A range of in vitro assays are used to determine the biological activity of the synthesized compounds. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure functional responses. nih.gov These assays provide quantitative data, such as IC50 or Ki values, which are used to compare the potency of different analogues.

Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful in providing insights into the steric and electrostatic fields around the molecules that are important for activity. dntb.gov.ua

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It helps in visualizing the binding mode and identifying key interactions, thereby guiding the design of new analogues with improved affinity. mdpi.com

Pharmacophore Modeling: This method involves identifying the common chemical features of a set of active molecules and their spatial arrangement. The resulting pharmacophore model can be used to screen virtual libraries for new compounds with the potential for similar biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding and the role of conformational changes in the binding process. nih.gov

By integrating these experimental and computational approaches, a comprehensive understanding of the SAR for this compound analogues can be achieved, facilitating the development of novel and effective therapeutic agents.

Biological Targets and Molecular Mechanisms of Action Moa of 1 Pyridin 3 Yl Piperidine 2 Carboxamide Analogues

Identification and Characterization of Biological Targets

The piperidine-carboxamide framework, particularly when combined with a pyridine (B92270) moiety, has proven to be a privileged structure in medicinal chemistry. Its derivatives have been identified as potent modulators of numerous biological targets, primarily through enzyme inhibition and receptor binding.

Analogues based on the piperidine-carboxamide scaffold have demonstrated inhibitory activity against a broad spectrum of enzymes, playing roles in signal transduction, lipid metabolism, and inflammatory processes.

The kinome has been a significant area of investigation for piperidine (B6355638) carboxamide derivatives, with activities reported against several key kinase families.

PI3K, mTOR, and CDK4/6: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade in cell growth and proliferation. Anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase, activates this pathway, among others. openaccessjournals.com Piperidine carboxamide compounds have been identified as potent ALK inhibitors. openaccessjournals.comnih.govresearchgate.net By inhibiting ALK, these compounds can indirectly suppress the downstream PI3K/Akt/mTOR signaling network. openaccessjournals.comresearchgate.net Furthermore, in the context of cyclin-dependent kinases (CDK), virtual screening studies have identified the piperidine carboxamide moiety as a key functional group in potential CDK4/6 inhibitors. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is involved in numerous cellular processes, including metabolism and cell fate. A study on small-molecule inhibitors of the WNT signaling pathway identified 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide. When tested against a broad panel of kinases, this compound exhibited weak inhibitory activity against GSK-3β, with an IC50 value of 0.690 μM. nih.govacs.org

Farnesyl-Protein Transferase (FPTase): FPTase is crucial for the post-translational modification of Ras proteins, which are implicated in cancer. The piperidinyl piperidine carboxamide, lonafarnib (B1684561) (SCH 66336), was developed as a potent FPTase inhibitor. nih.gov Other derivatives containing a piperidine ring have also been evaluated as good inhibitors of this enzyme. researchgate.netcnjournals.com

FMS kinase: FMS kinase (CSF1R) is a receptor tyrosine kinase involved in the regulation of macrophages and has been targeted for inflammatory diseases. Research has led to the discovery of potent FMS kinase inhibitors where piperidine-containing structures were investigated, showing that the piperidine ring was a viable replacement for a piperazine (B1678402) moiety in certain scaffolds. google.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is central to the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. Structure-activity relationship studies on a series of pyrimidine-4-carboxamides led to the identification of LEI-401, which incorporates an (S)-3-phenylpiperidine group. This compound proved to be a nanomolar-potency inhibitor of NAPE-PLD, demonstrating the importance of the piperidine moiety for high-affinity binding.

| Compound | Target | IC50 (nM) |

| LEI-401 | NAPE-PLD | 27 |

Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a therapeutic strategy for inflammatory diseases. A series of benzohomoadamantane-based amides, including 2-(piperidin-4-yl)acetamides, were synthesized and evaluated as sEH inhibitors, with many showing excellent inhibitory potencies. Another study investigated N,N-diethylamide derivatives of 1-benzoyl-piperidine-4-carboxylic acid, which also showed potent effects against both human (HsEH) and murine (MsEH) soluble epoxide hydrolase.

| Compound Class/Derivative | Target | IC50 (nM) |

| N,N-diethylamide derivative (Compound A1) | HsEH | 2.2 |

| N,N-diethylamide derivative (Compound A1) | MsEH | 0.53 |

Leukotriene A4 Hydrolase (LTA4H): This enzyme catalyzes the final step in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). A patent for LTA4H inhibitors describes compositions containing various chemical structures, including piperidine-carboxamide derivatives, for the treatment of inflammatory conditions. core.ac.uk

Stearoyl-CoA Desaturase-1 (SCD-1): SCD-1 is a key enzyme in lipogenesis. A review highlighted a pyridine–piperidine carboxamide analogue, SSI-4, as a potent SCD-1 inhibitor with an IC50 of 1.9 nM. nih.gov Additionally, research into benzoylpiperidine-based structures led to the identification of 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide, which demonstrated strong inhibitory activity against both human and murine SCD-1. google.com Another series of piperidine-aryl ureas, such as 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide, also yielded potent SCD-1 inhibitors. acs.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease research. A series of N-benzylpiperidine carboxamide derivatives were designed as AChE inhibitors. The most active compounds, such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, showed potent in vitro activity against AChE with an IC50 value of 0.41 μM. science.gov

Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters and are targets for treating depression and neurodegenerative diseases. Piperidine derivatives have been extensively studied as MAO inhibitors. For instance, pyridazinobenzylpiperidine derivatives have been shown to be potent, reversible, and selective MAO-B inhibitors. google.comscience.gov The natural alkaloid piperine, which contains a piperidine ring, is also a known MAO inhibitor.

Trypanothione Reductase: This enzyme is essential for the redox metabolism of trypanosomatid parasites. Fragment-based screening has identified the piperazine/piperidine moiety as an ideal scaffold for follow-up optimization to develop new inhibitors. Additionally, high-throughput screening campaigns have identified piperidine-containing compounds as a novel class of inhibitors for this enzyme. Carboxy piperidine amide moieties have also been identified as novel inhibitor scaffolds for the related enzyme, Trypanothione Synthetase.

Tyrosinases: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for cosmetics and treating hyperpigmentation disorders. A series of piperazine/piperidine amides derived from benzoic and cinnamic acids have been reported as tyrosinase inhibitors, with some compounds showing pIC50 values up to 4.99 in monophenolase assays.

Glycine (B1666218) Transporter 1 (GlyT1): GlyT1 regulates glycine levels at neuronal synapses and is a target for schizophrenia. A potent GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was discovered with an IC50 of 1.8 nM, demonstrating the effectiveness of the pyridine-piperidine carboxamide scaffold for this target. nih.gov

Enoyl Acyl Carrier Protein Reductase: The M. tuberculosis enzyme InhA is a validated target for antitubercular agents. While initial discoveries focused on pyrrolidine (B122466) carboxamides, subsequent screening identified arylamide series containing a piperidine core as potent inhibitors of InhA. nih.gov

PCSK9 Ribosomal Synthesis: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a regulator of LDL cholesterol levels. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation.

Aromatase: This enzyme is a target for hormone-dependent breast cancer. A patent filing has listed 4-piperidine carboxamide in the context of aromatase inhibitors, suggesting the scaffold's potential relevance to this enzyme target. science.gov

In addition to enzyme inhibition, piperidine carboxamide analogues have been shown to bind to and modulate the activity of various cell surface and intracellular receptors.

Serotonin (B10506) 5-HT2C Receptor: The 5-HT2C receptor is a target for treating obesity and substance use disorders. Research on 4-alkylpiperidine-2-carboxamide scaffolds led to the development of 4-phenylpiperidine-2-carboxamide analogues. These compounds, such as CTW0415, were identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor, potentiating the effects of the endogenous ligand serotonin.

Transient Receptor Potential (TRP) Channels:

TRPA1: The TRPA1 channel is an irritant sensor and a target for pain and respiratory diseases. A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent partial agonists of human TRPA1, with one powerful agonist showing an EC50 of 6.5 nM. researchgate.netcore.ac.uk

TRPV1: The TRPV1 channel is a well-known target for pain therapeutics. A series of piperidine carboxamides were developed as potent antagonists of TRPV1, with one benzoxazinone (B8607429) amide derivative showing a binding affinity (Ki) of 65 nM in a human TRPV1 binding assay.

Receptor Binding and Modulatory Activities

Nicotinic Acetylcholine (B1216132) Receptors (e.g., α7 nAChR Subtype)

Analogues of 1-(Pyridin-3-yl)piperidine-2-carboxamide have shown significant activity as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes, inflammation, and neuroprotection. nih.gov

A notable analogue, (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide, also known as TC-5619, has been identified as a highly selective agonist for the α7 nAChR. nih.gov This compound demonstrated a significantly greater affinity for the α7 subtype over the α4β2 subtype, with more than a thousand-fold separation in binding affinities. nih.gov Furthermore, TC-5619 showed no discernible effects on muscle or ganglionic nAChR subtypes, indicating a favorable selectivity profile for the central nervous system. nih.gov The potentiation of the α7 receptor by such agonists is considered a promising therapeutic strategy for neurological conditions like Alzheimer's disease and Parkinson's disease. nih.gov The diverse physiological roles of the α7 receptor have made it an attractive target for drug development. nih.govunimi.itmdpi.com

| Compound | Receptor Subtype | Affinity/Activity | Reference |

| TC-5619 | α7 nAChR | Selective Agonist (>1000-fold selectivity over α4β2) | nih.gov |

Serotonin Receptors (5-HTR Subtypes)

The serotonergic system, with its numerous receptor subtypes, is a crucial modulator of mood, cognition, and various physiological processes. Analogues of this compound have been investigated for their interaction with serotonin receptors (5-HTRs). While specific data on direct analogues is limited, broader classes of arylpiperazinylalkyl derivatives containing carboxamide or sulfonamide groups have been studied for their affinity to 5-HT1A, 5-HT6, and 5-HT7 receptors. researchgate.netresearchgate.net These studies provide insights into how structural modifications can influence binding to different 5-HTR subtypes. researchgate.netnih.gov

For instance, in a series of N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]tricyclo[3.3.1.13,7]decan-1-amine derivatives, significant high-affinity binding to the 5-HT1A receptor was observed. mdpi.com This highlights the potential for the piperidine/piperazine moiety, in combination with a carboxamide-like linker, to target serotonergic pathways.

Dopamine (B1211576) Receptors (DR Subtypes)

Dopamine receptors are pivotal in regulating motor control, motivation, and reward pathways. Analogues of this compound have been explored for their activity at dopamine receptor subtypes. A series of 3-aryl piperidine analogues were found to be potent and efficacious agonists of the human dopamine D4 receptor. nih.gov

Furthermore, studies on N-phenylpiperazine analogs have demonstrated selective binding to the D3 versus the D2 dopamine receptor subtype. mdpi.com For example, the compound LS-3-134, which features a 4-(thiophen-3-yl)benzamide (B12553508) moiety, exhibited high affinity for the human D3 receptor (Ki = 0.17 nM) with over 150-fold selectivity against the D2 receptor. mdpi.com The structural similarities between these compounds and this compound suggest that this scaffold can be tailored to achieve high affinity and selectivity for specific dopamine receptor subtypes. acs.orgnih.gov

| Compound Class | Receptor Subtype | Affinity/Activity | Reference |

| 3-Aryl piperidine analogues | D4 | Potent Agonists | nih.gov |

| N-phenylpiperazine analogues (e.g., LS-3-134) | D3 | High Affinity (Ki = 0.17 nM), >150-fold selectivity vs. D2 | mdpi.com |

N-Methyl-D-Aspartate (NMDA) Receptors

NMDA receptors are critical for synaptic plasticity, learning, and memory. Overactivation of these receptors can lead to excitotoxicity and neuronal damage. google.com Piperidine derivatives have been developed as antagonists of the NMDA receptor. google.comgoogle.com Specifically, carboxylic acid amide derivatives incorporating a piperidine ring have been shown to be effective and selective antagonists of the NMDA receptor, with some compounds displaying selectivity for the NR2B subtype. google.com

While direct studies on this compound analogues are not prevalent, research on related structures such as 1-(1,2-diphenylethyl)piperidine enantiomers has provided insights into their binding at the NMDA receptor channel. researchgate.net Additionally, piperazine-2,3-dicarboxylic acid derivatives have been identified as dual antagonists of NMDA and kainate receptors, demonstrating that the piperazine/piperidine scaffold is a viable starting point for developing NMDA receptor modulators. nih.gov The blockade of NMDA receptors is a recognized therapeutic strategy for various neurological disorders, including stroke and chronic neurodegenerative diseases. google.com

Sigma Receptors (σ1, σ2)

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that modulate a variety of signaling pathways. They are implicated in cellular stress responses and have been identified as potential targets for cancer and neurological disorders. Several piperidine-based compounds have been shown to exhibit high affinity for sigma receptors. nih.govrsc.org

For example, a series of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides displayed high affinity for the σ1 receptor, with Ki values ranging from 7.8 to 34 nM. nih.gov One of these ligands, KSCM-1, also showed selectivity for the σ1 over the σ2 receptor. nih.gov Similarly, novel phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands. uniba.it The compound PB28, a piperazine derivative, is a subnanomolar affinity ligand for both σ1 and σ2 receptors. nih.gov These findings underscore the potential of piperidine and piperazine carboxamide structures to effectively target sigma receptors. unict.it

| Compound Class | Receptor Subtype | Ki (nM) | Reference |

| 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | σ1 | 7.8 - 34 | nih.gov |

| Phenoxyalkylpiperidines | σ1 | High Affinity | uniba.it |

| PB28 (piperazine derivative) | σ1 and σ2 | Subnanomolar | nih.gov |

Immune Checkpoint Receptors (e.g., PD-1/PD-L1)

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Small molecule inhibitors of the PD-1/PD-L1 interaction are being actively pursued as an alternative to monoclonal antibody therapies. mdpi.comrug.nl

Novel [18F]-labeled pyridine-2-carboxamide derivatives have been developed as potential imaging probes for PD-L1 expression in tumors. nih.gov These compounds showed significant accumulation in PD-L1 expressing cancer cell lines, confirming their potential to target the PD-1/PD-L1 axis. nih.gov This research indicates that the pyridine-carboxamide scaffold is a promising framework for the development of small molecule inhibitors targeting this immune checkpoint. researchgate.net

Neurotransmitter Transporter Modulation (e.g., Dopamine, GABA, Monoamine Transporters)

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), regulate neurotransmitter levels in the synapse and are important targets for various medications. nih.govnih.gov Derivatives of methylphenidate, which contains a piperidine ring, have shown varying affinities for DAT, NET, and SERT. clinpgx.org The affinity of these compounds is influenced by substitutions on the phenyl ring. clinpgx.org

While specific studies on the modulation of GABA transporters by this compound analogues are scarce, the broader class of piperidine-containing compounds has been extensively studied for their effects on monoamine transporters. researchgate.netkirj.ee These studies provide a foundation for understanding how structural modifications to the this compound core could lead to potent and selective inhibitors of neurotransmitter transporters.

Computational and Cheminformatics Approaches in 1 Pyridin 3 Yl Piperidine 2 Carboxamide Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a piperidine (B6355638) carboxamide derivative, might interact with a biological target, typically a protein or enzyme.

In studies of related compounds, molecular docking has been instrumental in elucidating binding modes and identifying key interactions. For instance, research on piperidine carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK) utilized docking to investigate the binding of active compounds within the ALK active site. researchgate.net Similarly, docking analyses of novel piperidine-3-carboxamide derivatives targeting the enzyme Cathepsin K revealed crucial hydrogen bonds and hydrophobic interactions with active-site residues.

A typical molecular docking study on a compound like 1-(Pyridin-3-yl)piperidine-2-carboxamide would involve:

Preparation of the Ligand: The 3D structure of the molecule is generated and optimized to find its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The binding site is defined.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity. The best-scoring poses are analyzed to identify key interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the ligand-receptor complex.

These studies help rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of new analogues with improved potency.

Homology Modeling and Structure-Based Drug Design

When an experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. This technique builds a model of the target protein using the known experimental structure of a related homologous protein (the "template"). This generated model can then be used for structure-based drug design (SBDD).

SBDD is a rational design approach that relies on the 3D structure of the biological target. By understanding the geometry and properties of the binding site, medicinal chemists can design molecules that fit precisely and interact optimally with the target.

For classes of compounds like piperidine carboxamides, SBDD has been successfully applied. For example, in the development of renin inhibitors, an SBDD approach led to the discovery of potent N-(piperidin-3-yl)pyrimidine-5-carboxamides. This process involved:

Identifying an initial fragment hit.

Using the crystal structure of the target (renin) to guide the optimization of the fragment.

Introducing functional groups to enhance interactions with key residues in the binding pocket.

This rational, structure-guided optimization can lead to dramatic increases in potency, sometimes by several orders of magnitude, with minimal changes to the molecular structure.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (properties derived from the structure) and the experimentally measured activity of a set of compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various piperidine and pyridine (B92270) carboxamide derivatives. researchgate.net These studies provide 3D contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence activity.

| QSAR Model Type | Key Descriptors | Application Example on Related Compounds |

| CoMFA | Steric and Electrostatic fields | Used to model ALK inhibitors, indicating where bulky groups or specific charge distributions would be favorable or unfavorable for activity. researchgate.net |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Applied to ALK inhibitors to provide a more detailed understanding of the required properties for potent inhibition. researchgate.net |

| HQSAR | Hologram-based molecular fragments | Constructed for piperidine carboxamide derivatives to predict inhibitory activity against specific targets. |

These models serve as powerful predictive tools, allowing researchers to estimate the activity of novel, unsynthesized compounds and to prioritize which molecules to synthesize and test, thereby saving significant time and resources.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. This process is known as virtual screening.

For scaffolds related to this compound, pharmacophore modeling has been used to:

Identify essential chemical features for activity against targets like dihydrofolate reductase. researchgate.net

Develop hypotheses for antimelanoma activity in N-arylpiperidine-3-carboxamide derivatives, featuring a combination of aromatic rings, a hydrogen-bond acceptor, and hydrophobic groups.

Screen databases like ZINC15 to identify new potential inhibitors based on the core piperidine carboxamide structure.

This approach is highly effective for discovering structurally diverse compounds that possess the desired biological activity, moving beyond a single chemical series.

Advanced Computational Simulations (Molecular Dynamics, Quantum Mechanics)

While docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can provide deeper insights into the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding. In studies of piperidine-based compounds, MD simulations have been used to confirm the stability of docking poses and to identify the most crucial amino acid residues involved in the interaction with targets like the sigma receptor.

Quantum mechanics (QM) calculations are used to study the electronic structure of molecules with high accuracy. These methods can be applied to:

Calculate the energies of different molecular conformations.

Model reaction mechanisms and transition states.

Determine electronic properties like electrostatic potential maps, which can help explain the reactivity and intermolecular interactions of pyridine carboxamides.

These advanced simulations provide a level of detail that is often inaccessible through purely experimental means, complementing other computational and experimental research efforts.

In Silico Prediction of Biological Activity Spectra and Target Landscape

In the early stages of drug discovery, it is valuable to predict the likely biological activities and potential targets of a compound. Web-based tools like PASS (Prediction of Activity Spectra for Substances) Online analyze a molecule's structure and predict its potential pharmacological effects, mechanisms of action, and even potential toxicity based on structure-activity relationships derived from a large database of known drugs and bioactive compounds.

For related pyridine carboxamide and carbohydrazide (B1668358) derivatives, PASS predictions have been used to suggest a range of potential activities, helping to guide further experimental testing. For this compound, a PASS prediction would generate a list of probable activities (Pa) and inactivities (Pi), highlighting potential therapeutic areas where the compound might be effective. This helps in forming hypotheses about the molecule's mechanism of action and can suggest new avenues for research.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of failure in drug development. Computational models are now routinely used to predict these properties early in the discovery process.

For this compound and its analogues, various ADME parameters can be calculated using a range of software and online servers (e.g., SwissADME, pkCSM). These predictions are often guided by established rules of thumb for drug-likeness.

| Property / Rule | Description | Predicted Relevance for Pyridinylpiperidines |

| Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans. | Derivatives are often designed to be compliant, ensuring good potential for oral bioavailability. |

| Veber's Rules | Relates to molecular flexibility and polar surface area as predictors of oral bioavailability. | The rotatable bond count and polar surface area of the core structure are typically within favorable ranges. |

| Blood-Brain Barrier (BBB) Penetration | Prediction of whether a compound can cross the BBB, which is crucial for CNS-acting drugs. | Can be predicted based on polarity, size, and other descriptors. |

| CYP450 Inhibition | Prediction of potential interactions with cytochrome P450 enzymes, which are key for drug metabolism. | Important for predicting drug-drug interactions. |

| Aqueous Solubility | Predicts how well the compound dissolves in water, which affects absorption. | A critical parameter for formulation and bioavailability. |

In silico ADMET (ADME and Toxicity) predictions for piperidine carboxamide derivatives have been used to assess their pharmacological profiles and select the most promising candidates for further development, ensuring that effort is focused on compounds with a higher probability of success. dntb.gov.ua

Preclinical Biological Evaluation of 1 Pyridin 3 Yl Piperidine 2 Carboxamide Analogues

In Vitro Assay Methodologies for Bioactivity Determination

In vitro assays are the foundational step in the biological evaluation of novel chemical entities. They provide initial data on the bioactivity, potency, and mechanism of action of 1-(Pyridin-3-yl)piperidine-2-carboxamide analogues in a controlled laboratory setting.

Cell-based screening platforms are essential for identifying lead compounds from a library of analogues. These assays assess the effects of compounds on whole cells, offering insights into their biological activity in a more physiologically relevant context than biochemical assays.

High-throughput screening (HTS) and high-content screening (HCS) are primary methodologies used for this purpose. nih.gov For instance, in the search for novel therapeutics, libraries of small molecules, including piperidine-3-carboxamide derivatives, have been screened using HCS image-based technology. nih.gov This approach led to the identification of an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like phenotypic changes in human melanoma cells, demonstrating the power of cell-based imaging to find compounds with specific cellular effects. nih.gov

Phenotypic screening against whole organisms or cells is another powerful strategy. A piperidine (B6355638) carboxamide series with potent antimalarial activity was identified through phenotypic screening against Plasmodium falciparum erythrocytic stages. nih.gov This type of screening does not require prior knowledge of a specific drug target and can uncover novel mechanisms of action. Similarly, piperidine carboxamide was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during a high-throughput screening campaign, highlighting the utility of HTS in kinase inhibitor discovery. nih.gov

These platforms allow for the rapid evaluation of large numbers of compounds, facilitating the identification of "hits" that can be further optimized. The data generated helps in building structure-activity relationships (SAR) to guide the synthesis of more potent and selective analogues.

Once a lead compound is identified, biochemical assays are employed to determine its effect on specific molecular targets, often enzymes. These assays are critical for elucidating the mechanism of action and for optimizing the potency and selectivity of the analogues.

A notable example involves the evaluation of novel piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K (Cat K), an enzyme implicated in osteoporosis. mdpi.comresearchgate.net In these studies, the inhibitory activities of a series of synthesized compounds were evaluated in in vitro enzymatic assays. mdpi.com The concentration at which a compound inhibits 50% of the enzyme's activity (IC₅₀) is a key parameter measured. For example, compound H-9 from this series was found to be a potent inhibitor of Cathepsin K. mdpi.comresearchgate.net

Table 1: Cathepsin K Inhibitory Activity of Selected Piperidine-3-Carboxamide Analogues

| Compound | R1 Substituent | R2 Substituent | Cat K IC₅₀ (µM) |

|---|---|---|---|

| H-9 | 4-Cl | 4-OCH₃ | 0.08 |

| H-8 | 4-Cl | 3-OCH₃ | 0.11 |

| H-11 | 4-OCH₃ | 3-Br | 0.23 |

| H-12 | 4-OCH₃ | 4-Br | 0.15 |

| H-13 | 4-OCH₃ | 2-F | 0.45 |

| H-16 | 2-Cl | 4-OCH₃ | 0.21 |

| H-17 | 3-Cl | 4-OCH₃ | 0.13 |

Data sourced from research on anti-osteoporosis agents. mdpi.com

These assays are not limited to inhibition. They can also be used to identify compounds that activate enzymes. The specificity of the compound is often tested by screening it against a panel of related enzymes. For instance, piperidine hydroxamate analogues were evaluated for their inhibitory potency against the TACE enzyme and their selectivity over related metalloproteases like MMP-2, -13, and -14. nih.gov

For analogues of this compound that are designed to target G protein-coupled receptors (GPCRs), which are common in the central nervous system, radioligand binding assays are indispensable. These assays are widely used to characterize receptor-ligand interactions. nih.gov

The methodology involves incubating a tissue sample, cell homogenate, or cultured cells containing the receptor of interest with a radiolabeled ligand. nih.gov In saturation experiments, increasing concentrations of the radioligand are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor. nih.gov

Competition binding assays are used to determine the affinity and selectivity of unlabeled compounds, such as the piperidine carboxamide analogues. In this setup, the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor is measured. nih.gov This allows for the calculation of the inhibitory constant (Ki) for the test compound. These assays are crucial for understanding how tightly a compound binds to its intended target and for assessing its selectivity against other receptors to predict potential off-target effects. nih.gov

To determine if the mechanism of action of this compound analogues involves direct interaction with genetic material, DNA interaction and cleavage studies are performed. Although many piperidine derivatives target proteins, some compounds exert their biological effects by binding to and/or cleaving DNA. researchgate.net

Several spectroscopic and biophysical techniques are employed for this purpose. Electronic absorption spectroscopy can be used to determine the DNA-binding affinity of a compound. nih.gov For example, studies on novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding interaction to understand their antitumor mechanisms. One compound demonstrated a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹). nih.gov

Fluorescence spectroscopy is another common method. The displacement of a fluorescent DNA intercalator, such as ethidium (B1194527) bromide (EB), from a DNA-EB complex can indicate that the test compound binds to DNA. A significant decrease in the emission intensity of the complex suggests a strong interaction between the compound and DNA. nih.gov Furthermore, pBR322 DNA cleavage assays can be conducted to assess whether a compound can induce single- or double-strand breaks in plasmid DNA, indicating potential genotoxicity or a specific nuclease-like activity. nih.gov Studies on acridine-4-carboxamide derivatives have also explored their interaction with DNA, showing a high binding affinity for duplex DNA. nih.gov

In Vivo Efficacy Studies in Relevant Disease Models

Following promising in vitro results, lead candidates are advanced to in vivo studies to evaluate their efficacy and therapeutic potential in living organisms. These studies utilize animal models that mimic human diseases.

Given the structural similarity of the core scaffold to compounds with neurological activity, analogues of this compound are often evaluated in animal models of CNS disorders.

For instance, N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21), a novel 5-HT₃ receptor antagonist, was investigated for its antidepressant and anxiolytic activities in preclinical rodent models. nih.govnih.gov Antidepressant-like activity was evaluated using the Forced Swim Test (FST) and Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant effect. nih.gov Anxiolytic activity was assessed using models like the elevated plus maze (EPM) and the light/dark box test. nih.gov Chronic models, such as olfactory bulbectomy in rats, are also used to evaluate the effects of long-term treatment on behavioral anomalies associated with depression. nih.gov

Table 2: Effect of N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21) in the Forced Swim Test (FST) in Mice

| Treatment Group | Immobility Time (seconds) | % Change from Control |

|---|---|---|

| Vehicle (Control) | 145.5 ± 8.5 | - |

| QCF-21 (0.5 mg/kg) | 105.3 ± 7.3* | -27.6% |

| QCF-21 (1 mg/kg) | 90.2 ± 6.9* | -38.0% |

| Escitalopram (10 mg/kg) | 75.8 ± 5.2** | -47.9% |

*Values are mean ± SEM. *P<0.05, *P<0.01 compared to vehicle-treated group. Data adapted from Pandey et al. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, animal models such as Tg-SwDI mice are used. nih.gov While not directly involving the title compound, these models are critical for evaluating therapies designed to target processes like amyloid-β oligomerization. nih.gov Other piperidine derivatives have been evaluated for analgesic properties in mice, indicating the scaffold's potential for treating pain, a condition with a significant CNS component. researchgate.net The selection of the animal model is critical and must accurately reflect the pathology and symptoms of the human disease being targeted.

Models for Oncological Research (e.g., anti-angiogenesis, anti-tumor activity)

Analogues of this compound, belonging to the broader classes of piperidine and pyridine (B92270) carboxamides, have been investigated for their potential in oncological applications. Research has focused on their effects on tumor growth and the formation of new blood vessels (angiogenesis), a process critical for cancer progression.

Anti-Angiogenesis Activity: The anti-angiogenic potential of related structures has been demonstrated in various preclinical models. For instance, pyridone-embedded analogues of Cortistatin A have shown potent and selective growth inhibitory activity against Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov One particular analogue, designated as 19 , exhibited a half-maximal inhibitory concentration (IC50) of 0.001 µM against HUVECs. nih.gov This highlights the compound's potent ability to inhibit the proliferation of endothelial cells, which are fundamental to the formation of new blood vessels. The in vivo anti-angiogenic activity of this compound was confirmed, indicating a strong inhibition of angiogenesis promoted by implanted tumors in mouse models. nih.gov

Anti-Tumor Activity: In addition to anti-angiogenic effects, various piperidine and pyridine carboxamide analogues have demonstrated direct anti-tumor activity in a range of cancer cell lines. N-arylpiperidine-3-carboxamide derivatives were identified for their ability to induce a senescence-like phenotype in human melanoma A375 cells, effectively halting their proliferation. nih.gov One hit compound from this series showed an antiproliferative IC50 of 0.88 µM, and an optimized S-isomer, compound 54 , demonstrated significantly improved activity with an IC50 of 0.03 µM in the same cell line. nih.gov

Furthermore, pyridone-embedded analogues of Cortistatin A were evaluated for their antiproliferative effects against human epidermoid carcinoma KB3-1 cells, showing a high degree of selectivity for endothelial cells over these cancer cells. nih.gov This suggests a potential therapeutic window, targeting the tumor vasculature more than the tumor cells directly. Pyridine-2-carboxamide analogues have also been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.gov One such inhibitor, compound 19 , showed robust in vivo efficacy in murine colorectal cancer models (CT26 and MC38) when used in combination with an anti-PD-1 antibody, resulting in significant tumor growth inhibition. nih.gov

Table 1: Anti-proliferative Activity of Selected Analogues in Oncological Models Create an interactive table using the following data:

| Compound Class | Compound Example | Cell Line | Activity Type | IC50 / EC50 (µM) | Source |

|---|---|---|---|---|---|

| N-arylpiperidine-3-carboxamide | Hit Compound 1 | A375 (Melanoma) | Anti-proliferative | 0.88 | nih.gov |

| N-arylpiperidine-3-carboxamide | Hit Compound 1 | A375 (Melanoma) | Senescence-inducing | 1.24 | nih.gov |

| N-arylpiperidine-3-carboxamide | Compound 54 | A375 (Melanoma) | Anti-proliferative | 0.03 | nih.gov |

| N-arylpiperidine-3-carboxamide | Compound 54 | A375 (Melanoma) | Senescence-inducing | 0.04 | nih.gov |

| Pyrone-embedded Cortistatin A analogue | Analogue 7 | HUVEC | Anti-proliferative | 0.09 | nih.gov |

| Pyrone-embedded Cortistatin A analogue | Analogue 11 | HUVEC | Anti-proliferative | 0.02 | nih.gov |

| Pyridone-embedded Cortistatin A analogue | Analogue 19 | HUVEC | Anti-proliferative | 0.001 | nih.gov |

Models for Infectious Diseases and Other Conditions

The structural motif of pyridine and piperidine carboxamides has been explored for therapeutic potential beyond oncology, showing promise in models for infectious diseases and other conditions.

Infectious Diseases: A notable application is in the treatment of malaria. A series of piperidine carboxamides was identified with potent, selective, and orally bioavailable anti-malarial activity. nih.gov The initial hit compound, SW042 , displayed sub-micromolar activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of Plasmodium falciparum, with EC50 values ranging from 0.14 to 0.19 µM. nih.gov A potent analogue, SW584 , demonstrated efficacy in a humanized SCID mouse model of P. falciparum infection following oral administration. nih.gov

In the realm of antibacterial research, novel pyridine-connected piperidine derivatives have been synthesized and evaluated. researchgate.netCompound 2d showed high activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, while compound 2e was equally potent against Klebsiella pneumoniae. researchgate.net Other studies have focused on pyridine-3-carboxamide (B1143946) analogues for controlling bacterial wilt in tomatoes, a plant-based infectious disease model caused by Ralstonia solanacearum. researchgate.net

The antiviral potential of related compounds has also been investigated. Piperidine-4-carboxamides were found to inhibit human coronaviruses, including SARS-CoV-2 variants. gavinpublishers.com One compound, NCGC2955 , inhibited the alpha variant of SARS-CoV-2 in Calu-3 cells with an EC50 of 0.2 µM. gavinpublishers.com

Other Conditions: Beyond infectious diseases, piperidine-3-carboxamide derivatives have been synthesized and evaluated as potential agents for treating osteoporosis. mdpi.com These compounds were designed to target Cathepsin K, an enzyme involved in bone resorption. One of the most potent compounds, H-9 , exhibited an IC50 value of 0.08 µM against Cathepsin K and demonstrated anti-bone resorption effects in vitro. mdpi.com

Table 2: Activity of Selected Analogues in Infectious Disease and Other Models Create an interactive table using the following data:

| Compound Class | Compound Example | Target Organism/Condition | Model | Activity Type | EC50 / IC50 / MIC | Source |

|---|---|---|---|---|---|---|

| Piperidine carboxamide | SW042 | Plasmodium falciparum | In vitro | Anti-malarial | 0.14 - 0.19 µM | nih.gov |

| Pyridine-connected piperidine | Compound 2d | Escherichia coli | In vitro | Antibacterial | 4 µg/mL | researchgate.net |

| Pyridine-connected piperidine | Compound 2e | Klebsiella pneumoniae | In vitro | Antibacterial | 4 µg/mL | researchgate.net |

| Piperidine-4-carboxamide | NCGC2955 | SARS-CoV-2 (alpha variant) | Calu-3 cells | Antiviral | 0.2 µM | gavinpublishers.com |

| Piperidine-3-carboxamide | H-9 | Osteoporosis (Cathepsin K) | Enzymatic assay | Enzyme Inhibition | 0.08 µM | mdpi.com |

Assessment of Selectivity and Off-Target Modulation in Biological Systems

A critical aspect of preclinical evaluation is determining a compound's selectivity for its intended target and identifying any potential off-target interactions. For analogues of this compound, studies have highlighted both high target selectivity and the potential for dual-target activity, depending on the specific chemical scaffold.

Species and Isoform Selectivity: The anti-malarial piperidine carboxamides provide a compelling example of species selectivity. These compounds inhibit the P. falciparum 20S proteasome β5 subunit (Pf20Sβ5) without affecting human proteasome isoforms. nih.gov Cryo-electron microscopy revealed that the inhibitor SW584 binds to a previously unexplored, non-conserved pocket at the β5/β6/β3 subunit interface, which is distant from the catalytic threonine residue. This structural difference between the parasite and human proteasomes is the basis for the compound's strong species selectivity. nih.gov

Kinase Selectivity: In the context of oncology, pyridine-2-carboxamide analogues developed as HPK1 inhibitors were profiled for kinase selectivity. Compound 19 demonstrated excellent selectivity, being over 637-fold more selective for HPK1 than for GCK-like kinase and over 1022-fold more selective than for LCK. nih.gov Similarly, a pyridine-based pyrrolo[2,3-d]pyrimidine analogue, compound 14c , was screened against a panel of 50 kinases and showed high selectivity for its target, CSF1R, with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ. mdpi.com

Receptor and Off-Target Binding: Conversely, some piperidine derivatives have been intentionally designed for dual activity or have shown affinity for multiple targets. A study on piperazine (B1678402) and piperidine derivatives found that the piperidine ring was a key structural element for dual activity at the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov For example, replacing a piperazine ring with a piperidine ring in one compound pair dramatically increased σ1R affinity (K_i from 1531 nM to 3.64 nM) while maintaining high affinity for H3R. nih.gov This highlights how subtle structural changes can significantly modulate a compound's selectivity profile. The introduction of chiral piperidine scaffolds is a recognized strategy in drug design to enhance biological activities and selectivity, underscoring the importance of stereochemistry in target engagement. thieme-connect.com

Applications in Chemical Biology and Drug Discovery Research

Utility as Chemical Probes for Biological Pathway Elucidation

Derivatives of the piperidine (B6355638) carboxamide scaffold serve as valuable chemical probes for dissecting complex biological pathways. By selectively inhibiting specific enzymes or receptors, these compounds help to clarify the roles of these proteins in health and disease.

For instance, a piperidine carboxamide, identified through phenotypic screening, was found to have potent antimalarial activity. Subsequent studies revealed that this compound and its analogs act as reversible and species-selective inhibitors of the Plasmodium falciparum proteasome. nih.gov The proteasome is a critical multi-subunit complex responsible for protein degradation. nih.gov Using a potent analog, researchers were able to co-crystallize it with the parasite's proteasome, revealing a unique, non-covalent binding mode in a previously unexplored pocket distinct from the catalytic site. This structural insight not only elucidated a novel mechanism for proteasome inhibition but also highlighted species-specific differences between the parasite and human proteasomes that can be exploited for therapeutic benefit. nih.gov

In another example, piperidine carboxamide derivatives were developed as potent inhibitors of calpains, a family of calcium-dependent cysteine proteases. Certain keto amide derivatives demonstrated high affinity for µ-calpain and over 100-fold selectivity against the related protease, cathepsin B. nih.gov These selective inhibitors were used in animal models to demonstrate that calpain inhibition in the brain can produce anticonvulsive effects, thereby linking calpain activity to the regulation of neuronal excitability and seizures. nih.gov

Role as Lead Structures for New Therapeutic Agent Development

The piperidine carboxamide framework has proven to be a fruitful starting point, or "lead structure," for the development of new drugs. Its chemical tractability and ability to interact with a wide range of biological targets make it an attractive scaffold for optimization. nih.gov

A notable example is the discovery of a piperidine carboxamide compound as a novel inhibitor of anaplastic lymphoma kinase (ALK) during a high-throughput screening campaign. nih.gov ALK is a receptor tyrosine kinase that, when mutated or aberrantly expressed, acts as a key driver in several cancers. The initial hit compound showed promising potency and selectivity over the related insulin-like growth factor-1 receptor (IGF1R). nih.gov This discovery established the piperidine carboxamide scaffold as a viable lead structure for developing ALK inhibitors. Subsequent structure-activity relationship (SAR) studies led to the rapid development of analogs with significantly improved potency and selectivity, demonstrating the scaffold's high potential for optimization. nih.govresearchgate.net

Similarly, the piperidine ring is a core component of many biologically active natural alkaloids and synthetic drugs, including treatments for Alzheimer's disease, analgesics, and antipsychotics. nih.gov This widespread presence in established therapeutics underscores the value of the piperidine motif as a foundational element in the design of novel lead compounds for a diverse range of medical conditions. nih.gov

**7.3. Exploration in Specific Disease Area Research

The versatility of the 1-(Pyridin-3-yl)piperidine-2-carboxamide scaffold and its analogs has been leveraged in research targeting several major disease categories.

In oncology, derivatives of this scaffold have shown significant promise, particularly as kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibition: As mentioned, piperidine carboxamides have been identified as potent ALK inhibitors. nih.gov ALK is an important target in non-small cell lung cancer and other malignancies. researchgate.net X-ray crystallography revealed that these inhibitors bind to an unusual conformation of the ALK kinase domain, accessing a deep hydrophobic pocket. nih.gov This structural information guided the optimization of the initial lead, leading to molecules with enhanced potency suitable for further development as anticancer agents. nih.govresearchgate.net

Nur77 Modulation: In the search for novel anticancer agents, researchers designed and synthesized a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives. These compounds were found to be potent modulators of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. researchgate.netnih.gov One promising derivative, compound 8b, exhibited potent cytotoxic activity against various liver cancer cell lines. Its mechanism of action was linked to its ability to bind to Nur77 and induce its translocation to the mitochondria, triggering apoptosis (programmed cell death). researchgate.netnih.gov

The piperidine moiety itself is found in numerous compounds investigated for their anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of cancer cell migration and invasion. nih.gov

| Derivative Class | Target | Cancer Type(s) | Key Findings |

| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Non-Small Cell Lung Cancer | Identified as potent and selective inhibitors; bind to a unique DFG-shifted conformation of the kinase. nih.govresearchgate.net |

| Pyridinyl-Pyrimidinyl-Amino-Indole-Carboxamides | Orphan Nuclear Receptor Nur77 | Liver Cancer | Act as potent Nur77 modulators, inducing apoptosis by targeting Nur77 to the mitochondria. researchgate.netnih.gov |

This table is based on data from the referenced research articles.

The pyridine (B92270) and piperidine core structures are prevalent in compounds designed to act on the central nervous system.

Serotonin (B10506) Receptor Antagonism: A related compound, N-(pyridin-3-yl) quinoxalin-2-carboxamide, was identified as a novel and potent antagonist of the serotonin type 3 (5-HT3) receptor. nih.gov Alterations in serotonin signaling are implicated in numerous psychiatric conditions. In preclinical models, this compound exhibited significant antidepressant and anxiolytic-like effects at low doses, highlighting the potential of the pyridinyl-carboxamide scaffold for treating depression and anxiety. nih.gov

Calpain Inhibition: As previously noted, piperidine carboxamide derivatives that inhibit calpain have been shown to possess anticonvulsive properties in animal models. nih.gov This suggests a potential therapeutic application in epilepsy and other conditions characterized by neuronal hyperexcitability.